
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as BTT-3033, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactivity : The synthesis of thiophene-based amide derivatives, including those related to the specified compound, involves various catalytic approaches. For example, the synthesis of 5-bromothiophene carboxylic acid derivatives and their subsequent arylations via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions yield compounds with notable yields. These synthesized compounds are further explored for their non-linear optical (NLO) properties, electronic structures, and other physical properties through computational methods and DFT calculations, demonstrating their potential in materials science and chemical research (Kanwal et al., 2022).
Antimicrobial and Antifungal Activity
Evaluation Against Bacterial and Fungal Strains : Novel analogs of 2-amino benzothiazolyl substituted compounds have been synthesized and shown to display promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Palkar et al., 2017).
Anticancer Activity
Potential in Cancer Treatment : Thiazolides, a novel class of compounds, have shown activity in inducing cell death in colon carcinoma cell lines. This suggests that modifications of the thiazole ring, such as bromination, play a critical role in their activity, highlighting the importance of structural features in medicinal chemistry and cancer research (Brockmann et al., 2014).
Antioxidant Properties
Evaluation of Antioxidant Capacity : Studies on the antioxidant activity of synthesized compounds reveal significant potential, indicating their usefulness in addressing oxidative stress-related conditions. For instance, novel arylazothiazole disperse dyes containing selenium have been synthesized and shown to exhibit high efficiency in antioxidant activity, further extending the applicability of such compounds in the field of functional materials and health sciences (Khalifa et al., 2015).
Structural Analysis and Physical Properties
Crystal Structure and Molecular Modeling : Detailed structural analysis, such as single crystal X-ray diffraction, provides insights into the molecular geometry and interaction patterns of these compounds, facilitating their application in the design of materials with specific physical properties (Prabhuswamy et al., 2016).
Propriétés
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S2/c13-10-2-1-9(20-10)7-6-19-12(14-7)15-11(16)8-5-17-3-4-18-8/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXDCYPFVMJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)

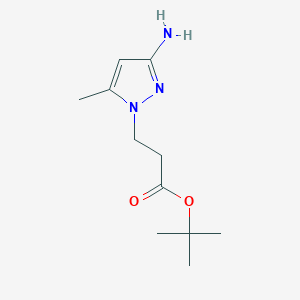

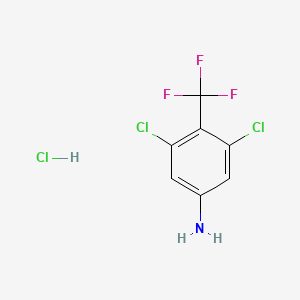
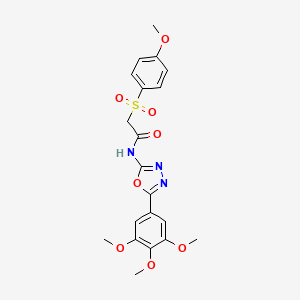
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)

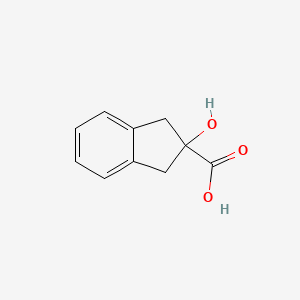
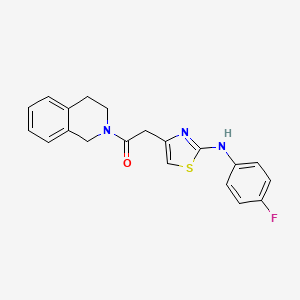
![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)
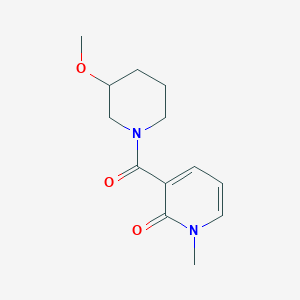

![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)